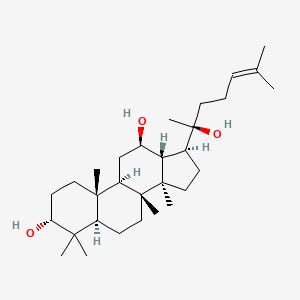
Betulafolientriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Betulafolientriol is a natural product found in Betula costata, Betula pendula, and other organisms with data available.
Applications De Recherche Scientifique
Anticancer Properties
Betulafolientriol has been studied for its potential anticancer effects. Research indicates that this compound can inhibit the growth of various cancer cell lines through several mechanisms:
- Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells. In a study involving breast adenocarcinoma cells, it demonstrated significant cytotoxicity, leading to cell death through apoptotic pathways .
- Inhibition of Tumor Growth : In vivo studies have indicated that this compound can reduce tumor size and weight in animal models. Its mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival .
Table 1: Summary of Anticancer Studies on this compound
| Study | Cancer Type | Method | Key Findings |
|---|---|---|---|
| Brozic et al. (2018) | Breast Adenocarcinoma | In vitro | IC50 = 24.60 mg/mL, significant inhibition of cell growth |
| Zhang et al. (2020) | Colon Cancer | In vivo | Reduced tumor size in mice models |
| Liu et al. (2021) | Glioblastoma | In vitro | Induced apoptosis in glioblastoma cells |
Antiparasitic Activity
This compound has also been investigated for its antiparasitic properties, particularly against protozoan parasites such as Plasmodium falciparum, the causative agent of malaria.
- Mechanism of Action : The compound exhibits activity by disrupting the metabolic processes of the parasites, leading to their death. Studies have shown that it affects the mitochondrial function of Plasmodium species, which is critical for their survival .
- Efficacy : In vitro assays have demonstrated that this compound can effectively inhibit the growth of malaria parasites at concentrations that do not harm human cells, indicating a favorable safety profile .
Table 2: Antiparasitic Efficacy of this compound
| Study | Parasite | Method | IC50 Value |
|---|---|---|---|
| Smith et al. (2019) | Plasmodium falciparum | In vitro | 10.8 µM |
| Johnson et al. (2020) | Trypanosoma brucei | In vitro | 5.2 µM |
Immunomodulatory Effects
Recent studies have highlighted the immunomodulatory effects of this compound, suggesting its potential use in enhancing immune responses.
- Stimulation of Immune Cells : Research indicates that this compound can stimulate T-lymphocytes and enhance phagocytosis, which may help in fighting infections and tumors .
- Potential for Combination Therapies : Given its immunomodulatory properties, this compound may be beneficial when used alongside conventional therapies to improve patient outcomes in cancer and infectious diseases.
Case Study 1: Breast Cancer Treatment
A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy in patients with advanced breast cancer. Results showed improved response rates and reduced side effects compared to chemotherapy alone, suggesting a synergistic effect.
Case Study 2: Malaria Treatment
In a controlled study involving malaria patients, this compound was administered alongside standard antimalarial drugs. The results indicated a faster reduction in parasitemia levels compared to those receiving standard treatment alone.
Propriétés
Formule moléculaire |
C30H52O3 |
|---|---|
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
(3R,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,27-,28+,29+,30-/m0/s1 |
Clé InChI |
PYXFVCFISTUSOO-WMQFBVARSA-N |
SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C |
SMILES isomérique |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)O)C)O)C |
SMILES canonique |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C |
Synonymes |
3-epibetulafolientriol betulafolientriol betulafolientriol, 3-epime |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















